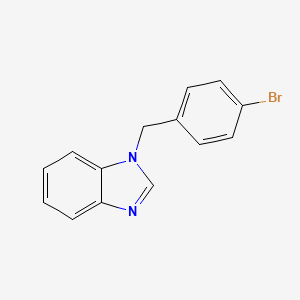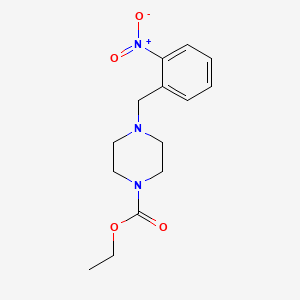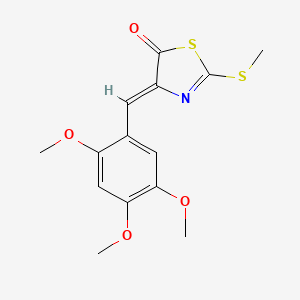![molecular formula C16H17FN2O3S B5803921 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide, also known as DB1976, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to a class of compounds known as sulfonamides, which have been used as drugs for many years. DB1976 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide works by inhibiting the activity of a protein called MDM2, which is overexpressed in many types of cancer. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting MDM2, 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide activates the p53 pathway and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, and it has been shown to inhibit the migration and invasion of cancer cells. 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide is that it has shown activity against a range of cancer cell lines, which suggests that it may have broad applicability in cancer treatment. Another advantage is that it has been shown to enhance the effectiveness of chemotherapy and radiation therapy, which could improve the outcomes for cancer patients. One limitation of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.
Orientations Futures
There are several potential future directions for research on 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide. One area of focus could be on improving the synthesis method to increase the yield and purity of the compound. Another area of focus could be on developing new formulations of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide that could improve its pharmacokinetics and bioavailability. Additionally, further preclinical and clinical studies will be needed to establish the safety and efficacy of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide in humans and to determine its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide involves several steps. The first step is the reaction of 2-fluoroaniline with 5-(dimethylamino)sulfonyl chloride to form 5-[(dimethylamino)sulfonyl]-2-fluoroaniline. This intermediate is then reacted with 2-methylbenzoyl chloride to form 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has shown activity against a range of cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been shown to inhibit the growth of tumors and to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-8-9-12(23(21,22)19(2)3)10-13(11)16(20)18-15-7-5-4-6-14(15)17/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCRFWTYOSRUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)

![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)

![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)

![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)